

Spectroscopic Profile of Urdamycin A: A Technical Guide

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Compound of Interest

Compound Name: **Urdamycin A**

Cat. No.: **B1210481**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Urdamycin A**, a significant member of the angucycline class of antibiotics. The information presented herein is compiled from foundational studies and is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and related fields.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Urdamycin A**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This data is crucial for the identification and structural elucidation of the compound.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Urdamycin A** are presented below. These assignments are based on the initial structure elucidation and subsequent confirmatory studies.

Table 1: ^1H NMR Spectroscopic Data for **Urdamycin A**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Urdamycin A**

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	

Note: While specific chemical shifts for **Urdamycin A** were not found in the provided search results, numerous sources confirm that its structure was elucidated by comparing its NMR data to that of known compounds and through detailed 2D NMR analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS) Data

Mass spectrometry data is critical for determining the molecular weight and elemental composition of **Urdamycin A**.

Table 3: Mass Spectrometry Data for **Urdamycin A**

Ionization Method	Mass-to-Charge Ratio (m/z)	Interpretation
FAB-MS	Data not explicitly available in search results	$[\text{M}+\text{H}]^+$

Note: The molecular formula of **Urdamycin A** has been established, and its identity is routinely confirmed by comparison of its mass spectrometric data with previously reported values.[\[1\]](#)

UV-Visible (UV-Vis) Spectroscopic Data

The UV-Vis spectrum of **Urdamycin A** provides information about its chromophore system.

Table 4: UV-Vis Spectroscopic Data for **Urdamycin A**

Solvent	λ_{max} (nm)
Methanol	Data not explicitly available in search results

Note: The UV-Vis absorption maxima for **Urdamycin A** are characteristic of the angucycline chromophore.[2]

Experimental Protocols

The following sections detail the general methodologies employed for obtaining the spectroscopic data for **Urdamycin A** and related angucycline antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. For the structural elucidation of urdamycins, the following general procedure is applied:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).
- Data Acquisition: ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact mass and elemental composition.

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.
- Ionization: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are common ionization techniques for this class of compounds.

- Analysis: The mass-to-charge ratios of the resulting ions are measured by a high-resolution analyzer (e.g., TOF or Orbitrap).

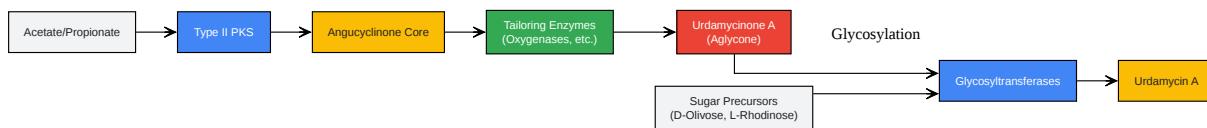
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded to observe the electronic transitions within the molecule.

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or ethanol.
- Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 600 nm, using a spectrophotometer.

Biosynthetic Pathway of Urdamycin A

The biosynthesis of **Urdamycin A** proceeds through a type II polyketide synthase (PKS) pathway, followed by a series of post-PKS modifications, including glycosylation steps. The following diagram illustrates the key stages in the formation of the **Urdamycin A** aglycone and its subsequent glycosylation.

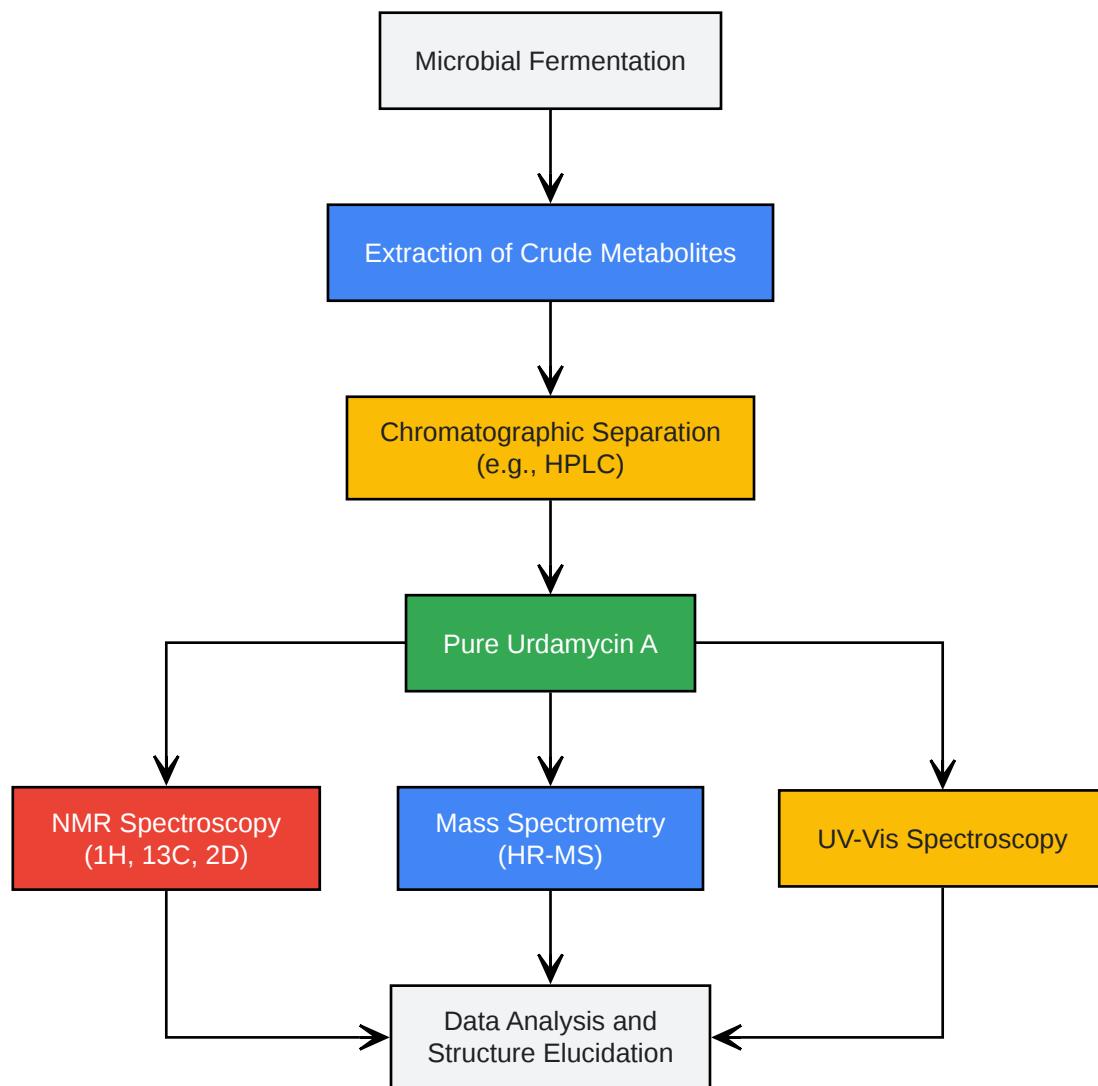


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Caption: Biosynthetic pathway of **Urdamycin A**.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of **Urdamycin A** from a microbial source is depicted below.



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Caption: General workflow for **Urdamycin A** analysis.

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